Product packaging for PGF1alpha(Cat. No.:CAS No. 745-62-0)

PGF1alpha

Cat. No.: B158973
CAS No.: 745-62-0
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-CDIPTNKSSA-N
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Description

Context within Eicosanoid Biology and Prostanoid Research

Eicosanoids are a group of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid and dihomo-γ-linolenic acid. wikipedia.org This broad class of compounds, which includes prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, are potent, locally acting mediators involved in numerous homeostatic functions and inflammatory processes. wikipedia.orgnih.gov Prostaglandins and thromboxanes are collectively known as prostanoids, characterized by a five-membered ring structure. hmdb.caaltmeyers.org

Prostaglandin (B15479496) F1α is specifically a metabolite within the "1-series" of prostaglandins, which are derived from dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway. chemicalbook.comcaymanchem.com Research into PGF1α is integral to understanding the broader scope of prostanoid activity, as these compounds often have interrelated or opposing effects. For instance, PGF1α's functions are often compared and contrasted with those of other prostaglandins, such as PGF2α and PGE1, to delineate specific receptor interactions and downstream effects. hmdb.cachemicalbook.com

Significance of Prostaglandin F1alpha in Biological Systems

The significance of PGF1α in biological systems is multifaceted. It is recognized as a stable, albeit less potent, metabolite that can be used to trace the activity of other, more transient eicosanoids. ncats.io PGF1α itself exhibits biological activity, contributing to the complex regulation of various physiological systems. It is known to be a cytoprotective agent, offering protection to mucosal tissues. hmdb.ca Furthermore, it plays a role in smooth muscle contraction and has been implicated in the inflammatory response. hmdb.cachemicalbook.com Although it is generally less potent than its "2-series" counterparts, its stable nature and distinct, albeit weaker, receptor interactions make it a valuable subject of study for understanding the nuances of eicosanoid signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O5 B158973 PGF1alpha CAS No. 745-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-CDIPTNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901339475
Record name (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin F1a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

745-62-0
Record name PGF1α
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Record name Prostaglandin F1
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Record name (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid
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Record name PROSTAGLANDIN F1
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Record name Prostaglandin F1a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical and Physical Properties

Prostaglandin (B15479496) F1α is an unsaturated carboxylic acid with a 20-carbon skeleton that includes a five-membered ring. hmdb.ca Its systematic chemical name is 9α,11α,15S-trihydroxy-prost-13E-en-1-oic acid. caymanchem.com

Below is a table summarizing the key chemical and physical properties of Prostaglandin F1α.

PropertyValue
Chemical Formula C20H36O5
Molecular Weight 356.5 g/mol
Appearance A crystalline solid
Solubility Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (50 mg/ml), and PBS (pH 7.2, 2 mg/ml)
Storage Temperature -20°C
CAS Number 745-62-0

Data sourced from ChemicalBook and Cayman Chemical. chemicalbook.comcaymanchem.com

Prostaglandin F1alpha Metabolic Fate and Catabolism

Formation of Key Metabolites

The metabolism of PGF1α, and more prominently its precursor pathways, leads to the formation of several key metabolites that serve as important biomarkers for its synthesis.

6-Keto-Prostaglandin F1alpha (6-keto-PGF1α) is a significant and stable metabolite, primarily recognized as the major hydrolysis product of prostacyclin (PGI2). abcam.comaltmeyers.org PGI2, a potent vasodilator and inhibitor of platelet aggregation, is chemically unstable under physiological conditions and rapidly undergoes non-enzymatic hydration to form 6-keto-PGF1α. wikipedia.orgcaymanchem.com This rapid conversion makes the measurement of 6-keto-PGF1α a reliable method for assessing PGI2 production in biological systems. abcam.com While PGF1α itself can be metabolized to 6-keto-PGF1α, the primary source of this metabolite in the body is the degradation of PGI2. hmdb.cancats.io The formation of 6-keto-PGF1α from PGI2 is a critical step in terminating the potent biological actions of prostacyclin. wikipedia.org

Table 1: Formation and Significance of 6-Keto-Prostaglandin F1alpha

PrecursorMetaboliteKey CharacteristicsSignificance
Prostacyclin (PGI2)6-Keto-Prostaglandin F1alphaStable hydrolysis product. abcam.comwikipedia.orgServes as a reliable surrogate marker for PGI2 synthesis. abcam.com
Prostaglandin (B15479496) F1alpha (PGF1α)6-Keto-Prostaglandin F1alphaA metabolic product. hmdb.caContributes to the overall pool of 6-keto-PGF1α.

Another identified metabolite in the catabolic pathway of PGF1α is 13,14-dihydro Prostaglandin F1alpha. caymanchem.comscbt.com This compound is formed through the reduction of the double bond at C13-C14 of the prostaglandin structure. While its specific biological activity has not been extensively reported, the corresponding metabolite in the E1 series, 13,14-dihydro PGE1, retains biological activity similar to its parent compound, suggesting that 13,14-dihydro PGF1α may also possess some biological function. caymanchem.com

Further enzymatic modifications lead to a variety of other metabolites. One such metabolite is 6,15-diketo-13,14-dihydro PGF1α, which is considered a minor metabolite of prostacyclin and, by extension, a downstream product of PGF1α metabolism. hmdb.cacaymanchem.com This compound has been shown to enhance intracellular cAMP and cholesterol catabolism in arterial smooth muscle cells. caymanchem.comtargetmol.com Following the administration of prostacyclin or 6-keto-PGF1α, a complex array of metabolites is formed, including dinor and tetranor derivatives, which undergo further oxidation. nih.gov

Enzymatic Systems Involved in Prostaglandin F1alpha Degradation

The degradation of PGF1α is orchestrated by specific enzymes that systematically modify its structure, leading to its inactivation.

The catabolism of prostaglandins (B1171923) is primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.netmdpi.com This NAD+-dependent enzyme catalyzes the oxidation of the hydroxyl group at C-15, a critical step that leads to a dramatic reduction in biological activity. researchgate.net The resulting 15-keto metabolite then serves as a substrate for 15-ketoprostaglandin Δ13-reductase, which reduces the double bond between C-13 and C-14. researchgate.net This two-step process is a common pathway for the inactivation of many prostaglandins. While the direct action of these enzymes on PGF1α is a logical step in its catabolism, much of the detailed research has focused on the more abundant prostaglandins like PGE2 and PGF2α.

Table 2: Key Enzymes in Prostaglandin Degradation

EnzymeFunctionImpact on Prostaglandin
15-hydroxyprostaglandin dehydrogenase (15-PGDH)Oxidizes the 15-hydroxyl group. researchgate.netmdpi.comGreatly reduces biological activity. researchgate.net
15-ketoprostaglandin Δ13-reductaseReduces the C13-C14 double bond. researchgate.netFurther inactivates the molecule.

Excretion Pathways in Biological Systems

Following metabolic conversion into more water-soluble and less active compounds, the metabolites of Prostaglandin F1alpha are eliminated from the body. The primary route of excretion is through the urinary system. hmdb.caresearchgate.net Studies involving the infusion of labeled prostacyclin and 6-keto-PGF1α in humans have shown that the major urinary metabolite is dinor-6-keto-prostaglandin F1alpha. researchgate.net This indicates that after its formation, 6-keto-PGF1α undergoes β-oxidation to shorten the carboxylic acid side chain before being excreted in the urine. nih.gov The urinary excretion of 6-keto-PGF1α itself is relatively low following the administration of either prostacyclin or 6-keto-PGF1α. nih.gov Changes in dietary salt intake have been shown to affect the urinary excretion of 6-keto-prostaglandin F1α, with salt depletion leading to a dramatic increase in its excretion. ahajournals.orgahajournals.org

Molecular and Cellular Mechanisms of Prostaglandin F1alpha Action

Prostanoid Receptor Interactions and Specificity

Prostaglandins (B1171923) exert their effects by binding to a family of G protein-coupled receptors (GPCRs) known as prostanoid receptors. lipotype.comnih.gov These receptors are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their primary endogenous ligands PGD₂, PGE₂, PGF₂, PGI₂, and thromboxane (B8750289) A₂, respectively. guidetopharmacology.org

Prostanoid Receptor Subfamily Characterization (e.g., FP receptor and its ligand binding profiles)

The FP receptor is the specific receptor that binds to and mediates the biological actions of prostaglandins of the F series, including PGF1α. wikipedia.org While PGF2α is the most potent endogenous ligand for the FP receptor, PGF1α also demonstrates binding affinity, albeit generally with lower potency. wikipedia.orgwiley.com

The FP receptor is considered one of the least selective among the prostanoid receptors, as it can also be activated by other prostaglandins like PGD₂ and, to a lesser extent, PGE₂. wikipedia.orgwiley.com The general order of efficacy for standard prostanoids binding to and activating the FP receptor is PGF₂α > PGD₂ > PGE₂ > PGI₂ = TXA₂. wikipedia.org

Studies on bovine corpus luteum have provided detailed pharmacological evidence for the binding characteristics of the FP receptor. popline.org Research using radiolabeled PGF2α has shown that it interacts with binding sites with high affinity. popline.org FP-selective agonists like fluprostenol (B1673476) and cloprostenol (B1669231) potently displace [³H]PGF2α binding, demonstrating their high affinity for the receptor. popline.org In contrast, agonists selective for other prostanoid receptor subtypes, such as those for EP1, DP, IP, and TP receptors, show weak interaction with the FP receptor. popline.org

Table 1: Binding Affinity of Various Prostaglandin (B15479496) Analogues for the Human FP Receptor

Compound Binding Affinity (nM) at hFP receptor Selectivity Profile (hEP1/hFP)
Compound 12 (17-S linkage) ~2.5 >100/1
16-phenoxy-16-tetranor analogue 6 Nanomolar range Good
Saturated PGF analogues Nanomolar to micromolar range Improved over unsaturated counterparts

This table summarizes the in vitro binding affinities and selectivity of various synthetic prostaglandin F1α analogues for the human FP receptor, highlighting the importance of specific structural modifications for potency and selectivity. acs.org

G Protein-Coupled Receptor (GPCR) Signaling Mechanisms

Like all prostanoid receptors, the FP receptor is a heptahelical transmembrane protein that belongs to the GPCR superfamily. nih.govwikipedia.org The binding of an agonist, such as PGF1α, to the FP receptor induces a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins. nih.gov

The FP receptor primarily couples to Gq/11 proteins. wikipedia.org Activation of Gq/11 initiates a cascade of intracellular events by stimulating the activity of phospholipase C (PLC). wikipedia.orgoup.com In certain cell types, the FP receptor can also couple to other G proteins, such as Gi and G12/13, leading to the activation of additional signaling pathways. wikipedia.org The diversity of G protein coupling allows for a wide range of cellular responses to be initiated by a single receptor. nih.gov

Intracellular Signal Transduction Pathways Activated by Prostaglandin F1alpha

The activation of G proteins by the PGF1α-bound FP receptor triggers a variety of intracellular signal transduction pathways, leading to specific cellular responses.

Adenylate Cyclase and Cyclic AMP (cAMP) Modulation

While the primary signaling pathway for the FP receptor is through Gq/11 and phospholipase C, there is evidence suggesting that prostaglandins of the F series can also modulate the adenylate cyclase/cAMP pathway. nih.gov In some cellular contexts, PGF1α has been shown to stimulate adenylate cyclase activity in a dose-dependent manner. nih.gov However, in other studies, particularly in liver and hepatoma cells, PGF1α did not significantly increase cAMP levels, in contrast to the strong stimulation observed with PGE1 and PGE2. researchgate.net

It has also been observed that cAMP can act as an inhibitory modulator of prostacyclin synthesis, which is the precursor to PGF1α. nih.gov This suggests a complex feedback mechanism where the product of a pathway can influence its own synthesis through modulation of second messenger systems. nih.gov

Phospholipase C/Inositol (B14025) Triphosphate/Calcium Mobilization and Protein Kinase C (PKC) Pathways

The canonical signaling pathway activated by PGF1α through the FP receptor involves the Gq/11-mediated activation of phospholipase C (PLC). wikipedia.orgoup.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.comsemanticscholar.orgahajournals.org

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. mdpi.comresearchgate.net This increase in intracellular Ca²⁺ concentration is a critical event that can activate a variety of downstream effectors, including calcium-dependent kinases and phosphatases. ahajournals.org

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). nih.gov Activated PKC can then phosphorylate a wide range of target proteins, leading to diverse cellular responses. nih.gov For instance, studies have shown that PKC activation is involved in angiotensin II-induced 6-oxo-PGF1α formation. nih.gov The activation of PLC and the subsequent increase in intracellular calcium and PKC activity are central to many of the physiological effects of PGF1α. ahajournals.orgnih.gov

Table 2: Key Signaling Molecules in PGF1α-Mediated Pathways

Molecule Role Activated By Downstream Effects
Phospholipase C (PLC) Enzyme Gq/11 Hydrolyzes PIP2 to IP3 and DAG oup.comsemanticscholar.orgahajournals.org
Inositol Trisphosphate (IP3) Second Messenger PLC Mobilizes intracellular calcium mdpi.comresearchgate.net
Diacylglycerol (DAG) Second Messenger PLC Activates Protein Kinase C (PKC) nih.gov
Protein Kinase C (PKC) Serine/Threonine Kinase DAG and Ca²⁺ Phosphorylates target proteins, modulating cellular activity nih.gov
Mitogen-Activated Protein Kinase (MAPK) Serine/Threonine Kinase Upstream kinases (e.g., Raf) Regulates gene expression, cell proliferation, and differentiation oup.comwikipedia.org

This interactive table outlines the primary molecules involved in the signal transduction pathways activated by Prostaglandin F1alpha, detailing their roles and interactions.

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., Extracellular Signal-Regulated Kinases)

The activation of the FP receptor by PGF1α can also lead to the stimulation of mitogen-activated protein kinase (MAPK) cascades. oup.com MAPKs are a family of protein kinases that play a crucial role in regulating a wide array of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. wikipedia.org

One of the major MAPK pathways activated by PGF1α is the extracellular signal-regulated kinase (ERK) pathway. oup.comahajournals.org The activation of the ERK pathway can occur through several mechanisms downstream of the FP receptor. For example, PKC, which is activated by the PLC pathway, can in turn activate the Raf-MEK-ERK cascade. wikipedia.orgahajournals.org Additionally, there can be cross-talk between the GPCR signaling and receptor tyrosine kinase pathways, such as the epidermal growth factor receptor (EGFR), which can also lead to ERK activation. oup.com

Studies have demonstrated that PGF2α, a close analog of PGF1α, can induce the phosphorylation of ERK in various cell types, suggesting that PGF1α likely activates similar pathways. oup.com This activation of the MAPK/ERK pathway is a key mechanism through which PGF1α can influence cell growth and differentiation. oup.com

Rho Family GTPases Signaling Pathways

Prostaglandin F1alpha (PGF1α) is a bioactive lipid that mediates its cellular effects primarily through interaction with a specific cell surface receptor. Analogues of PGF1α have been shown to be potent and selective ligands for the human Prostaglandin F receptor (FP receptor), indicating this is its principal target. researchgate.net The FP receptor is a member of the G protein-coupled receptor (GPCR) superfamily. nih.gov Upon binding of an agonist like PGF1α, the receptor undergoes a conformational change that activates associated intracellular heterotrimeric G proteins.

While the FP receptor can couple to various G proteins, its activation in certain cells stimulates G proteins of the G12/G13 class. wikipedia.org This activation causes the G protein to dissociate into its Gα and Gβγ subunits, which then initiate downstream signaling cascades. Specifically, the Gα12/13 subunit acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rho family of small GTPases. wikipedia.orgmdpi.com

The activation of the Rho signaling pathway is a key mechanism by which the FP receptor translates extracellular signals into intracellular responses. nih.gov Studies utilizing the closely related Prostaglandin F2α (PGF2α), which also activates the FP receptor, have demonstrated that this pathway leads to significant changes in cell structure. nih.gov Activation of the FP receptor leads to the activation of Rho proteins, which in turn promotes the formation of actin stress fibers and subsequent changes in cell morphology, such as cell rounding. nih.gov This effect can be blocked by specific inhibitors of Rho, such as C3 exoenzyme, confirming the central role of this GTPase in the signaling cascade. nih.gov

Downstream of Rho, one of the best-characterized effectors is the Rho-associated coiled-coil-containing protein kinase (ROCK). mdpi.com Activated Rho stimulates ROCK, which can then phosphorylate numerous substrates to effect cellular changes. One such target is the focal adhesion kinase (FAK), a key component of focal adhesions that link the actin cytoskeleton to the extracellular matrix. Research has shown that FP receptor activation leads to the rapid tyrosine phosphorylation of FAK, an event that is also blocked by Rho inhibition, linking the entire pathway from the cell surface receptor to cytoskeletal reorganization. nih.gov

The table below summarizes the key components of the PGF1α-induced Rho signaling pathway.

ComponentClass/FamilyRole in Pathway
Prostaglandin F1alphaEicosanoidThe extracellular ligand that initiates the signaling cascade.
FP ReceptorG Protein-Coupled ReceptorBinds PGF1α and activates intracellular G proteins. nih.govwikipedia.org
Gα12/G13Heterotrimeric G proteinActivated by the FP receptor; subsequently activates Rho GTPases. wikipedia.org
RhoASmall GTPaseActs as a molecular switch; when activated, stimulates downstream effectors. nih.gov
ROCKSerine/Threonine KinaseA primary effector of RhoA; phosphorylates targets to induce cytoskeletal changes. mdpi.com
Focal Adhesion Kinase (FAK)Tyrosine KinaseA downstream target whose phosphorylation is induced by Rho activation. nih.gov

Modulation of Gene Expression and Downstream Cellular Processes

The signaling pathways initiated by Prostaglandin F1α, including the Rho GTPase cascade, culminate in the nucleus with the modulation of gene expression. This transcriptional regulation is fundamental to the diverse and lasting physiological effects of PGF1α. The activation of various kinases and transcription factors downstream of the FP receptor alters the expression levels of specific genes, leading to profound changes in cellular processes such as differentiation, development, and survival.

Research has demonstrated several contexts in which FP receptor activation leads to changes in gene expression and cellular function:

Adipogenesis: Activation of the prostanoid FP receptor by prostaglandin analogues has been found to inhibit adipogenesis, the process by which precursor cells differentiate into mature fat cells (adipocytes). arvojournals.org This finding implies that PGF1α signaling can suppress the expression of key genes required for adipocyte differentiation, thereby leading to a reduction in the generation of fat tissue. arvojournals.org

Fetal Lung Development: Prostaglandins play a crucial role in organ development. In human fetal lung tissue, prostaglandins have been shown to regulate the gene expression of Surfactant Protein A (SP-A). nih.gov SP-A is a critical component of pulmonary surfactant, which is essential for lung function at birth. This suggests a role for PGF1α signaling in modulating the genetic programs that drive fetal lung maturation. nih.gov

Cell Survival and Apoptosis: The PGF1α signaling pathway can also influence cell fate. In a model of cerebral ischemia, the use of an FP receptor antagonist was shown to restrain apoptotic cell death. researchgate.net This indicates that signaling through the FP receptor can activate pro-apoptotic gene pathways. By blocking this signaling, it is possible to suppress these genes and promote cell survival. researchgate.net

The table below provides a summary of the cellular processes and genes modulated by PGF1α signaling.

Cellular ProcessModulated Gene/Protein Target (Example)Downstream Effect
Adipocyte DifferentiationGenes controlling adipogenesisInhibition of the formation of mature fat cells. arvojournals.org
Fetal Lung MaturationSurfactant Protein A (SP-A)Regulation of key components for lung function at birth. nih.gov
Apoptosis (Programmed Cell Death)Pro-apoptotic genesRegulation of cell survival and death pathways. researchgate.net

Physiological and Biological Functions of Prostaglandin F1alpha in Model Systems

Cardiovascular System Dynamics

The influence of PGF1α on the cardiovascular system is multifaceted, involving the regulation of smooth muscle tone, modulation of blood pressure, and its association with endothelial function.

Regulation of Smooth Muscle Contraction and Relaxation

Prostaglandins (B1171923), as a class, are well-documented modulators of vascular smooth muscle tone, with individual members often exhibiting opposing effects. nih.govphysiology.org The actions of prostaglandins on vascular smooth muscle are dependent on various factors, including the specific prostaglandin (B15479496), the type of blood vessel (arterial or venous), and the presence of other vasoactive substances. nih.gov The contractile state of vascular smooth muscle (VSM) is fundamentally regulated by the phosphorylation of myosin light chain (MLC), a process influenced by intracellular calcium concentrations and cyclic adenosine (B11128) monophosphate (cAMP) levels. cvphysiology.com

Different prostaglandins exert their effects by binding to specific G-protein coupled receptors, which can either stimulate contraction (e.g., via FP receptors coupled to Ca2+ mobilization) or induce relaxation (e.g., via IP receptors that increase cAMP). physiology.org While PGF2α is a known potent vasoconstrictor, the direct and independent effects of PGF1α on smooth muscle contraction and relaxation are less extensively characterized in isolation. However, studies on related prostaglandins provide a framework for understanding its potential mechanisms. For instance, the responses of rat aortic and portal venous smooth muscle to various prostaglandins are notably dependent on the presence of magnesium ions, oxygen, and glucose. nih.gov

FactorInfluence on Prostaglandin-Induced Vascular Smooth Muscle Response
Magnesium Ions (Mg2+) The contractile or relaxant effects of different prostaglandins can be dependent on extracellular magnesium concentrations. nih.gov
Oxygen Oxygen availability can modulate the vascular response to prostaglandins. nih.gov
Glucose The presence of glucose as a substrate is important for prostaglandin-mediated effects on vascular smooth muscle. nih.gov
Prostaglandin Receptors The specific receptor subtype present on the smooth muscle cells determines the response (contraction or relaxation). physiology.org

Role in Blood Vessel Tone and Blood Pressure Modulation (based on animal models)

While not a primary therapeutic agent, the modulation of prostaglandin levels has been explored as a potential strategy for managing hypertension. For example, inhibiting the prostaglandin transporter (PGT), which is responsible for the breakdown of several prostaglandins including PGE2 and PGF2α, has been shown to lower blood pressure in hypertensive rats and mice. semanticscholar.org This suggests that increasing the systemic levels of prostaglandins can contribute to vasodilation and a reduction in blood pressure. semanticscholar.org In corticosterone-induced hypertension in rats, there is an observed supersensitivity to the vasoconstrictor effects of noradrenaline, which can be reversed by arachidonic acid and prostacyclin, but not by 6-keto-prostaglandin F1alpha. nih.gov This indicates a complex interplay between different prostaglandins in modulating vascular tone in hypertensive states.

Animal ModelInterventionObserved Effect on Blood Pressure/Vascular Tone
Hypertensive Rats (SHR) Inhibition of Prostaglandin Transporter (PGT)Lowered arterial blood pressure. semanticscholar.org
Hypertensive Mice (BPH/2J) Oral administration of a PGT inhibitor (T26A)Normalized blood pressure. semanticscholar.org
Corticosterone-induced Hypertensive Rats Administration of arachidonic acid or prostacyclinReversed the enhanced sensitivity to noradrenaline. nih.gov

Endothelial Function and Vascular Reactivity Studies (e.g., using 6-keto-Prostaglandin F1alpha as a biological marker)

6-keto-prostaglandin F1alpha (6-keto-PGF1α) is the stable, inactive hydrolysis product of prostacyclin (PGI2). abcam.comcaymanchem.com PGI2 is a potent vasodilator and inhibitor of platelet aggregation, primarily synthesized by vascular endothelial cells. caymanchem.comnih.gov Due to the extremely short half-life of PGI2, its production is often assessed by measuring the levels of 6-keto-PGF1α. abcam.comcaymanchem.com Therefore, 6-keto-PGF1α serves as a crucial biological marker for endothelial function and vascular reactivity. abcam.comnih.gov

Studies have shown that various stimuli can modulate the release of 6-keto-PGF1α from endothelial cells. For instance, increased blood flow can trigger the release of both prostacyclin and another endothelium-derived relaxing factor. physiology.org In studies using canine femoral artery segments, a sudden increase in flow rate led to an increased release of 6-keto-PGF1α and subsequent relaxation of bioassay rings. physiology.org Furthermore, in human dorsal hand vein studies, the local elevation of non-esterified fatty acids enhanced vasoconstriction and endothelium-dependent dilation through a mechanism that involves cyclooxygenase (COX) products, as indicated by increased levels of 6-keto-PGF1α. ahajournals.org

In pathological conditions such as diabetes, alterations in prostaglandin synthesis have been observed. A study on rats with streptozotocin-induced diabetes found that aortas from diabetic rats released smaller quantities of 6-keto-PGF1α compared to controls, suggesting impaired prostacyclin production in large blood vessels. physiology.org Conversely, cremaster muscles from the same diabetic rats released significantly greater quantities of 6-keto-PGF1α. physiology.org This indicates that the effect of diabetes on prostaglandin synthesis can differ between large and small blood vessels. physiology.org

Experimental ModelStimulus/ConditionKey Finding Regarding 6-keto-PGF1α
Canine Femoral Artery Increased blood flowIncreased release of 6-keto-PGF1α, indicating flow-induced prostacyclin synthesis. physiology.org
Human Dorsal Hand Veins Infusion of intralipid (B608591) and heparinIncreased plasma concentrations of 6-keto-PGF1α, suggesting a role for COX products in altered vascular reactivity. ahajournals.org
Streptozotocin-induced Diabetic Rats (Aorta) Diabetes MellitusReduced release of 6-keto-PGF1α, indicating diminished prostacyclin production. physiology.org
Streptozotocin-induced Diabetic Rats (Cremaster Muscle) Diabetes MellitusIncreased release of 6-keto-PGF1α. physiology.org
Human Endothelial Cell Cultures Serum from diabetic patientsCaused significantly lower prostacyclin production (measured as 6-keto-PGF1α) compared to serum from healthy controls. nih.gov

Oxygen-Related Prostaglandin Synthesis in Vascular Cells (animal models)

The synthesis of prostaglandins is an oxygen-dependent process. umich.edu Studies in fetal lamb vascular cells, including those from the ductus arteriosus, pulmonary artery, and aorta, have investigated the relationship between oxygen levels and prostaglandin synthesis. nih.gov In these models, the basal synthesis of 6-keto-PGF1α and PGE2 was measured. nih.gov The formation of prostaglandins by cyclooxygenase can be regulated by oxygen concentrations, with an apparent Km value of about 5 µM. umich.edu This suggests that under normal physiological conditions, most tissues have sufficient oxygen for prostaglandin synthesis. However, in states of severe oxygen limitation, prostaglandin production may be reduced. umich.edu Competition for oxygen between cyclooxygenase and other cellular components like the respiratory chain could influence the rate of prostaglandin synthesis. umich.edu

Reproductive Biology and Processes

In the realm of reproductive biology, prostaglandins, including those of the F-series, are pivotal in regulating uterine contractility, a process that is critical for events such as parturition.

Modulation of Uterine Contractility (animal models, in vitro human tissue studies)

Prostaglandins are essential for the coordinated contraction and relaxation of the myometrium, particularly during pregnancy and labor. physiology.org Prostaglandin F2α is a well-established stimulator of uterine contractions. nih.govbioscientifica.com The effects of prostaglandins on the uterus are mediated by specific receptors. The FP receptor, which binds PGF2α, is coupled to signaling pathways that increase intracellular calcium, leading to muscle contraction. physiology.org

In both human and rat myometrium, the expression of pro-contractile prostaglandin receptors, including the FP receptor, is upregulated during parturition, while the expression of relaxant receptors is downregulated. nih.gov This shift in receptor expression enhances the sensitivity of the uterus to contractile prostaglandins, contributing to the powerful and coordinated contractions of labor. nih.gov

In vitro studies using myometrial tissue strips from various species, including humans, have demonstrated the contractile effects of F-series prostaglandins. nih.govnih.gov Interestingly, while prostacyclin (PGI2) is generally known as a smooth muscle relaxant, its synthesis increases in the human myometrium before and during labor. nih.gov Recent research suggests that PGI2 may "prime" the myometrium for an enhanced contractile response to other stimuli like oxytocin. nih.gov

Model SystemProstaglandin StudiedObserved Effect on Uterine Contractility
Human Myometrium (in vitro) Prostaglandin F2αStimulates uterine contractions, particularly in tissue from women in labor. bioscientifica.com
Rat Myometrium Prostaglandin F2αUpregulation of FP receptors during parturition contributes to increased contractility. nih.gov
Human Myometrium (in vitro) Prostacyclin (PGI2)Primes the tissue for an enhanced contractile response to oxytocin. nih.gov
Guinea Pig Uterus (in vitro) P1-purinoceptor agonistsEnhanced phenylephrine-evoked contractions in the endometrium-denuded circular myometrium. physiology.org

Sperm Motility and Guidance Mechanisms (e.g., Caenorhabditis elegans models)

In the model organism Caenorhabditis elegans, a heterogeneous mixture of F-series prostaglandins, which includes Prostaglandin F1alpha (PGF1α), plays a critical role in reproductive success. nih.gov These lipid signaling molecules are synthesized by oocytes and function as vital sperm-guiding cues, directing motile sperm through the reproductive tract to the site of fertilization. plos.orgplos.org The process is essential for efficient reproduction, as demonstrated in mutants with defects in prostaglandin synthesis, which exhibit inefficient sperm targeting and consequently have reduced reproductive output. nih.gov

Research has revealed that introducing nanomolar concentrations of F-series prostaglandins can promptly restore sperm motility in prostaglandin-deficient mutants. nih.govplos.org The synthesis of these crucial guidance molecules in C. elegans is notable for proceeding through a novel pathway that is independent of the classical cyclooxygenase (COX) enzymes responsible for most prostaglandin synthesis in mammals. mdpi.comnih.gov This unique, COX-independent pathway is also suspected to be active in mice and has been identified in human follicular fluids, suggesting a potentially conserved evolutionary mechanism. mdpi.com

The regulation of prostaglandin levels, and thus sperm guidance, is a modulated process. The DAF-7 Transforming Growth Factor beta (TGF-β) pathway, for instance, has been shown to modulate the levels of F-series prostaglandins. nih.gov Mutants in this pathway show reduced prostaglandin levels, leading to defects in sperm guidance. nih.gov This indicates a complex regulatory network involving environmental and genetic factors that control prostaglandin synthesis to ensure fertilization. mdpi.comnih.gov

Table 1: Key Factors in Prostaglandin-Mediated Sperm Guidance in C. elegans

Factor/PathwayRole in Sperm GuidanceResearch Finding
F-Series Prostaglandins Act as chemoattractants to guide sperm to the oocyte. nih.govplos.orgplos.orgSynthesized by oocytes and secreted into the uterus to create a chemical gradient for sperm to follow. plos.orgmdpi.com
COX-Independent Synthesis Primary pathway for prostaglandin production for sperm guidance in C. elegans. mdpi.comnih.govThis novel pathway suggests alternative mechanisms for prostaglandin synthesis may be conserved across species. plos.orgmdpi.com
PUFA Metabolism Provides the necessary precursors for prostaglandin synthesis. nih.govnih.govMutations in polyunsaturated fatty acid (PUFA) synthesis enzymes lead to defects in sperm motility due to a lack of prostaglandin precursors. nih.gov
TGF-β Pathway (DAF-7) Modulates the overall levels of prostaglandins available for guidance. nih.govMutants in the daf-1 receptor have reduced prostaglandin levels, which is responsible for their sperm guidance defects. nih.gov

Immunological and Inflammatory Responses

Prostaglandins as a class are central mediators of the inflammatory response. nih.gov Their biosynthesis is markedly increased within inflamed tissues, where they contribute to the cardinal signs of acute inflammation such as redness, swelling, and pain. nih.gov While the pro-inflammatory roles of certain prostaglandins like PGE2 are well-established, the functions of the F-series prostaglandins, including PGF1α, are more complex and appear to be context-dependent. nih.govnih.gov

In animal models, the expression of PGF synthases has been observed to decrease during the acute phase of inflammation and then increase again during the resolution phase. nih.gov This temporal expression pattern suggests that F-series prostaglandins may play a role in the resolution of inflammation, a process that involves the clearing of inflammatory cells and the repair of tissue damage. nih.govnih.gov However, direct and extensive data specifically detailing the role of PGF1α in acute inflammation models remains limited compared to other prostaglandins. nih.gov The broader family of prostaglandins is known to be involved in both the promotion and the active resolution of inflammation, indicating a dual capacity that is critical for immune homeostasis. nih.govnih.gov

Prostaglandins exert significant immunomodulatory effects by interacting with a wide array of immune cells. Prostaglandin E2 (PGE2), a well-studied member of the family, regulates the function of macrophages, T and B lymphocytes, and dendritic cells. mdpi.comresearchgate.net It can suppress the effector functions of macrophages and neutrophils and shift the immune response by inhibiting Type-1 immunity (mediated by Th1 and NK cells) while promoting Th2, Th17, and regulatory T cell (Treg) responses. medicinacomplementar.com.br

In contrast, the interactions of F-series prostaglandins with these cells can be distinct. For example, in an in-vitro murine model studying B cell function, PGE2 was found to induce a state of unresponsiveness in B cells when combined with immune complexes. nih.gov However, Prostaglandin F2α (PGF2α) did not produce the same effect, highlighting the specific and non-interchangeable roles of different prostaglandin types. nih.gov

Furthermore, the stable metabolite of prostacyclin (PGI2), 6-keto-prostaglandin F1α, is directly linked to immunomodulation. PGI2 is known to inhibit the activity of B and T cells and suppress the maturation and function of dendritic cells (DCs). binasss.sa.cr This suppression is mediated through the IP receptor and is associated with an increase in the anti-inflammatory cytokine IL-10. binasss.sa.cr This demonstrates that PGF1α, as a metabolite, is part of a pathway that exerts broadly inhibitory effects on key cells of the adaptive immune system.

The immunological role of prostaglandins is not fixed; they can exhibit both pro- and anti-inflammatory properties depending on the biological context, the specific prostaglandin, the receptors engaged, and the tissue environment. nih.govmdpi.com This duality is a hallmark of the prostaglandin family. For instance, while PGE2 is often considered a primary pro-inflammatory mediator, it also possesses potent, context-dependent anti-inflammatory effects. nih.govnih.gov

Table 2: Duality of Prostaglandin Inflammatory Properties

ProstaglandinPro-inflammatory Context/ActionAnti-inflammatory Context/Action
PGE2 Contributes to cardinal signs of acute inflammation (redness, swelling, pain). nih.govCan suppress effector functions of macrophages and neutrophils; promotes regulatory T cells. medicinacomplementar.com.br
PGF2α Limited data available.Synthesis increases during the resolution phase of inflammation, suggesting a role in resolving inflammation. nih.gov
PGD2 Can augment pulmonary Th2 responses in allergic inflammation models. nih.govCan have anti-inflammatory effects; may limit allergic reactions through specific receptors. mdpi.combinasss.sa.cr
PGI2 (metabolizes to 6-keto-PGF1α) Limited data available.Broadly inhibits immune response, suppressing B and T cell activity and DC function; increases anti-inflammatory IL-10. binasss.sa.cr

Gastrointestinal System and Mucosal Protection

Prostaglandins are fundamental to the defense and maintenance of the gastrointestinal mucosa. physiology.org Within the gastric mucosa, cyclooxygenase-1 (COX-1) is the predominant enzyme responsible for synthesizing prostaglandins that are crucial for cytoprotection. physiology.orgresearchgate.net Prostacyclin (PGI2), which is chemically unstable and rapidly converted to its stable metabolite 6-keto-prostaglandin F1α, plays a significant role in this protective function. nih.gov

The cytoprotective effects of these prostaglandins are multifaceted. They act to decrease gastric acid production, a primary aggressor to the mucosal lining. physiology.orgresearchgate.net Simultaneously, they promote the secretion of protective factors, including mucus and bicarbonate, which form a chemical barrier against luminal acid and pepsin. physiology.orgresearchgate.net Another critical function is the maintenance of adequate mucosal blood flow, which is essential for delivering oxygen and nutrients, removing toxic metabolites, and supporting the rapid cell renewal required for epithelial integrity. physiology.orgresearchgate.net The gastrointestinal damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs) is largely attributed to their inhibition of prostaglandin synthesis, which compromises these vital protective mechanisms and leaves the mucosa vulnerable to injury. physiology.orgnih.gov

Renal Physiology and Pathology (Animal Models)

Synthesis in Glomeruli and Role in Renal Allograft Rejection (rat models)

The synthesis of prostaglandins within the renal glomeruli has been demonstrated in isolated rat models. nih.govmdpi.com Studies have shown that isolated rat glomeruli produce various prostaglandins, including the stable metabolite of prostacyclin (PGI2), 6-keto-PGF1alpha. nih.govahajournals.org The synthesis of these eicosanoids can be stimulated by the addition of arachidonic acid and inhibited by cyclooxygenase inhibitors like indomethacin (B1671933). nih.gov

In the context of renal pathology, particularly allograft rejection, prostaglandins play a complex role. The Fischer 344 to Lewis (Fischer-Lewis) rat model is a widely used for studying the mechanisms of chronic kidney transplant rejection. ctrjournal.org In a rat model of acute renal allograft rejection, the administration of a thromboxane (B8750289) synthetase inhibitor (OKY-046) was evaluated. nih.govcapes.gov.br While the inhibitor did not alter the allograft's production of 6-keto-PGF1alpha, it did preserve renal function by reducing thromboxane production, highlighting the intricate balance of these mediators in rejection. nih.govcapes.gov.br In rejecting rat renal allografts, continuous intra-arterial infusion of the thromboxane inhibitor maintained normal clearances of inulin (B196767) and para-aminohippurate (PAH), unlike in control animals which showed a significant decline in renal function. nih.gov

Table 1: Effect of Thromboxane Inhibitor (OKY-046) on Renal Function in Rat Allograft Model Data extracted from a study on acute renal allograft rejection in rats, four days post-transplantation.

Treatment GroupInulin Clearance (ml/min/kg)PAH Clearance (ml/min/kg)
Non-rejecting Isografts4.83 ± 0.9318.33 ± 2.55
Saline-infused Allografts1.58 ± 0.279.12 ± 1.51
OKY-046-infused Allografts4.46 ± 0.7923.86 ± 1.81
Source: Coffman et al., Kidney International, 1989. nih.gov

Involvement in Renal Medullary Circulation

Research indicates that prostaglandins are key regulators of renal medullary circulation. nih.gov Studies using anesthetized rats have shown that inhibition of cyclooxygenase with indomethacin selectively reduces medullary blood flow by approximately 25%. nih.gov This suggests that prostaglandins have a tonic vasodilator effect in this region of the kidney. nih.gov In isolated perfused rat kidney models, a significant increase in the output of 6-keto-PGF1alpha was observed, which was inversely correlated with the glomerular filtration rate. nih.gov This finding supports the role of prostacyclin (measured via its metabolite 6-keto-PGF1alpha) in renal circulatory dynamics. nih.gov Prostaglandins likely exert their dilatory effects on medullary vessels by opening ATP-dependent K+ channels and are involved in counteracting the vasoconstrictive effects of certain pressor hormones in an agonist-specific manner. nih.gov

Other Biological Roles (e.g., Pancreatic Physiology, Endocrine Systems in Animal Models)

Pancreatic Physiology

Prostaglandins, derived from arachidonic acid, are implicated in the pathophysiology of pancreatitis. nih.goveur.nl In a rat model of pancreatic ischemia-reperfusion, a significant increase in pancreatic tissue levels of 6-keto-PGF1alpha was observed after 60 minutes of ischemia and 2 hours of reperfusion. nih.gov This increase was preventable by pretreatment with allopurinol, an inhibitor of xanthine (B1682287) oxidase, suggesting that oxygen free radicals produced by this enzyme are potent inductors of eicosanoid biosynthesis. nih.gov

In a separate study using a rat model of acute necrotizing pancreatitis, parenteral administration of n-3 fatty acids was found to decrease the histopathological severity of the condition. researchgate.net This protective effect was associated with an early inhibition of prostaglandin synthesis, specifically a reduction in pancreatic levels of both Prostaglandin E2 and Prostaglandin F1alpha between 10 and 18 hours after induction of pancreatitis. researchgate.net

Table 2: Effect of Ischemia-Reperfusion on Pancreatic Prostaglandin Levels in Rats

ConditionPancreatic 6-keto-PGF1alpha (pg/mg protein)
Sham-operated18.1 ± 2.3
Ischemia-Reperfusion53.6 ± 12.1
Ischemia-Reperfusion + Allopurinol21.3 ± 4.2
Ischemia-Reperfusion + Indomethacin14.8 ± 3.9
Source: Vaquero et al., Gut, 1997. nih.gov

Endocrine Systems in Animal Models

Prostaglandins are critical signaling molecules in various endocrine processes, particularly in reproductive physiology. animal-reproduction.orgphysiology.org In ruminants like ewes, Prostaglandin F2alpha produced by the endometrium is the primary luteolytic hormone, responsible for the regression of the corpus luteum. animal-reproduction.org The pattern of PGF release differs between pregnant and non-pregnant ewes, with pregnant animals showing a more constant and slower release to prevent luteolysis and maintain pregnancy. animal-reproduction.org

Furthermore, the potential for using the endocrine system for therapeutic purposes has been explored in rat models. One study demonstrated that nonviral gene therapy could induce the salivary glands of rats to produce and secrete prostacyclin into the bloodstream, as measured by plasma levels of its stable metabolite, 6-keto-PGF1alpha. nih.gov This illustrates a novel approach to achieving systemic therapeutic levels of prostaglandins through endocrine secretion from a targeted organ. nih.gov

Advanced Analytical Methodologies for Prostaglandin F1alpha Research

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental step in the analysis of PGF1α, enabling its separation from interfering substances within a complex mixture. The choice of chromatographic technique depends on the specific requirements of the analysis, including desired resolution, sensitivity, and sample throughput.

Liquid chromatography is a cornerstone technique for separating components in a mixture. azom.com In the context of PGF1α analysis, both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are extensively utilized. azom.com These methods separate analytes based on their differential distribution between a liquid mobile phase and a solid stationary phase. azom.com

UHPLC represents a significant advancement over conventional HPLC, primarily through the use of columns packed with smaller particles (typically less than 2 µm). eag.com This reduction in particle size leads to a substantial increase in column efficiency, resulting in several key advantages:

Higher Resolution: UHPLC provides superior separation of closely related compounds, which is crucial for distinguishing PGF1α from other isomeric prostaglandins (B1171923). eag.com

Faster Analysis Times: The high pressure capabilities of UHPLC systems allow for higher flow rates, significantly reducing the time required for each analysis. eag.com

Increased Sensitivity: Sharper and narrower peaks obtained with UHPLC lead to improved detection limits.

A comparative study of HPLC and UHPLC for the analysis of various prostanoids, including the stable metabolite of Prostacyclin (PGI2), 6-keto-PGF1α, demonstrated that while the accuracy between the two methods was similar for this compound, the precision differed. nih.gov UHPLC is often coupled with mass spectrometry for highly sensitive and specific quantification of prostaglandins. nih.govfrontiersin.org

Table 1: Comparison of HPLC and UHPLC Characteristics

ParameterHPLC (High-Performance Liquid Chromatography)UHPLC (Ultra-High Performance Liquid Chromatography)
Column Particle SizeTypically 3-5 µmSub-2 µm
Operating PressureLower (e.g., up to 40 MPa)Higher (e.g., up to 100 MPa) eag.com
ResolutionGoodExcellent eag.com
Analysis SpeedSlowerFaster eag.com
Solvent ConsumptionHigherLower

Gas Chromatography (GC) is another powerful separation technique that has been historically important in prostaglandin (B15479496) analysis. researchgate.net In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. GC is particularly suitable for volatile and thermally stable compounds.

However, prostaglandins, including PGF1α, are non-volatile and require chemical derivatization prior to GC analysis to increase their volatility and thermal stability. google.com This typically involves esterification of the carboxyl group and conversion of the hydroxyl groups to silyl (B83357) ethers. While GC coupled with mass spectrometry (GC-MS) has been successfully used for the quantification of prostaglandins, the extensive sample preparation and derivatization steps can be laborious and introduce variability. google.comnih.gov For instance, a study on ventricular cerebrospinal fluid from head-injured humans utilized GC-MS to quantify 6-keto-PGF1α, the stable metabolite of PGI2, after purification by HPLC. nih.gov

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique often employed for the qualitative analysis and purification of prostaglandins during sample preparation. nih.govsigmaaldrich.com In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, like a glass plate. youtube.com The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent that moves up the plate by capillary action, separating the components of the mixture. youtube.com

TLC is particularly useful for:

Preliminary screening: Quickly assessing the presence of prostaglandins in a sample. sigmaaldrich.com

Purification: Isolating prostaglandins from complex mixtures before analysis by more sensitive techniques. nih.gov

Monitoring chemical reactions: Following the progress of prostaglandin synthesis or metabolism. sigmaaldrich.com

One study highlighted the utility of TLC in differentiating between cellularly synthesized and exogenously added prostanoids by prelabeling cells with radioactive arachidonic acid. nih.gov This allowed for the investigation of feedback mechanisms in prostanoid release. While not as quantitative or sensitive as LC or GC, TLC remains a valuable tool in the initial stages of prostaglandin research. nih.govnih.gov

Mass Spectrometry (MS) Applications for Quantification and Structural Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in prostaglandin research due to its exceptional sensitivity and specificity, allowing for both the quantification of known compounds and the elucidation of unknown structures.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically performed by coupling two or more mass analyzers. This technique significantly enhances selectivity and provides structural information.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like prostaglandins. It generates ions directly from a liquid solution, making it highly compatible with liquid chromatography. google.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The combination of LC (or UHPLC) with tandem mass spectrometry is the current gold standard for the quantitative analysis of PGF1α and other eicosanoids in biological fluids. nih.govuab.edu This hyphenated technique offers picogram detection limits, which is essential for measuring the low physiological concentrations of these compounds. google.com The initial chromatographic separation reduces matrix effects and separates isomers, while the subsequent MS/MS analysis provides highly specific detection and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS has been a traditional tool for prostaglandin analysis. google.com It requires derivatization but can provide excellent sensitivity and specificity. The mass spectrometer identifies compounds based on their unique mass spectra after separation by GC. nih.gov

Table 2: Research Findings Using MS Techniques for Prostaglandin Analysis

TechniqueAnalyte(s)MatrixKey FindingReference
GC-MSPGE2, PGF2α, 6-keto-PGF1αVentricular Cerebrospinal FluidDemonstrated greatly elevated prostaglandin levels after head trauma, with 6-keto-PGF1α being the major prostaglandin. nih.gov nih.gov
LC-MS/MS34 EicosanoidsHuman Serum, Sputum, BALFDeveloped a sensitive method with a limit of quantification ranging from 0.2 to 3 ng/mL for various analytes. nih.gov nih.gov
UHPLC-MS/MS8-iso-Prostaglandin F2αBronchoalveolar Lavage FluidDeveloped a high-throughput method with a limit of detection of 17.6 pg/ml and an analytical run time of 11 minutes. frontiersin.org frontiersin.org

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are powerful targeted mass spectrometry techniques used for quantifying specific molecules in complex mixtures with high sensitivity and selectivity. nih.govwikipedia.org These methods are performed on triple quadrupole mass spectrometers. creative-proteomics.com

The process involves:

Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to select only the ion of the target analyte (the precursor ion) based on its mass-to-charge ratio. nih.gov

Fragmentation (Q2): The selected precursor ions are fragmented in the second quadrupole (Q2), which acts as a collision cell. creative-proteomics.com

Product Ion Selection (Q3): The third quadrupole (Q3) is set to select a specific fragment ion (the product ion) that is characteristic of the target analyte. nih.gov

In SRM , a single, specific precursor-to-product ion transition is monitored for each target analyte. wikipedia.orgresearchgate.netMRM is an extension of SRM where multiple product ions from one or more precursor ions are monitored simultaneously in a single analysis. wikipedia.orgcreative-proteomics.com This multiplexing capability allows for the quantification of numerous analytes in a single chromatographic run. nih.gov

The high specificity of SRM/MRM arises from monitoring a specific "transition," which significantly reduces background noise and chemical interference, thereby improving the signal-to-noise ratio and enhancing the sensitivity of the assay. nih.govcreative-proteomics.com This makes it an ideal technique for detecting low-abundance compounds like PGF1α in complex biological matrices. nih.gov

Immunoassay-Based Detection Systems

Immunoassays offer a high-throughput and sensitive alternative to mass spectrometry for the quantification of PGF1α. These methods rely on the specific binding of an antibody to the target analyte.

Radioimmunoassay (RIA) is a classic immunoassay technique that has been successfully developed for 6-keto-prostaglandin F1α, a stable metabolite of prostacyclin and closely related to PGF1α. nih.gov RIA is known for its high sensitivity. nih.govcreativebiolabs.net The principle of RIA involves a competitive binding reaction where a radiolabeled antigen (tracer) and an unlabeled antigen from the sample compete for a limited number of antibody binding sites. creativebiolabs.net The concentration of the antigen in the sample is determined by measuring the radioactivity of the bound fraction and comparing it to a standard curve. creativebiolabs.net

Enzyme Immunoassay (EIA), also known as Enzyme-Linked Immunosorbent Assay (ELISA), is another widely used immunoassay format. An ELISA for a semen-specific derivative, 19-OH prostaglandin F1α/F2α, has been developed, demonstrating the adaptability of this technique. nih.gov In a competitive EIA, an enzyme-labeled antigen competes with the unlabeled antigen in the sample for antibody binding sites. The amount of bound enzyme is inversely proportional to the concentration of the antigen in the sample, and this is quantified by adding a substrate that produces a measurable colorimetric or fluorescent signal. A sensitive and specific enzyme immunoassay has been developed for 2,3-dinor-6-keto-prostaglandin F1α, a major urinary metabolite of prostacyclin, with a detection range of 14-1200 fmol. nih.gov

The following table provides a comparative overview of RIA and EIA for prostaglandin analysis.

FeatureRadioimmunoassay (RIA)Enzyme Immunoassay (EIA/ELISA)
Label Radioactive IsotopeEnzyme
Detection Radioactivity (e.g., Gamma Counter)Colorimetric/Fluorometric Signal
Sensitivity Very HighHigh
Throughput ModerateHigh
Safety Requires handling of radioactive materialsGenerally safer

A critical aspect of any immunoassay is its specificity, which is determined by the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity with other structurally related compounds can lead to inaccurate measurements. For prostaglandins, which belong to a large family of structurally similar lipids, this is a significant concern.

For instance, an early radioimmunoassay for 6-keto-prostaglandin F1α showed a 5-10% cross-reactivity with prostaglandins of the E and F series, necessitating chromatographic separation for absolute specificity. nih.gov However, the same assay demonstrated low cross-reactivity with PGE2, PGF2α, and thromboxane (B8750289) B2. nih.gov The development of monoclonal antibodies has significantly improved the specificity of immunoassays. A monoclonal antibody developed for 2,3-dinor-6-keto-PGF1α exhibited less than 0.01% cross-reactivity with 6-keto-PGF1α and other arachidonate (B1239269) metabolites. nih.gov

It is essential to thoroughly characterize the cross-reactivity of any new antibody against a panel of related prostaglandins and their metabolites to ensure the validity of the assay results.

Sample Preparation Strategies for Biological Matrices

The analysis of PGF1α in biological matrices such as plasma and urine requires extensive sample preparation to remove interfering substances and concentrate the analyte.

Prior to more specific purification steps, an initial extraction is often performed to separate the lipids, including prostaglandins, from the bulk of the sample matrix.

Protein Precipitation (PP) is a simple and common method for removing proteins from plasma or serum samples. It typically involves the addition of a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), which denatures and precipitates the proteins. actapharmsci.com While straightforward, a potential drawback is that it may not effectively remove all interfering substances and can lead to increased backpressure in HPLC systems. actapharmsci.com

Liquid-Liquid Extraction (LLE) is another widely used technique. In LLE, the sample is mixed with an immiscible organic solvent, and the analyte partitions into the organic phase based on its solubility. For other compounds, LLE has been shown to be efficient and cost-effective, although it can be labor-intensive and require large volumes of organic solvents. actapharmsci.com A modified LLE procedure involving phase separation has been developed for the analysis of 8-iso-Prostaglandin F2α in human plasma, which reportedly provides a higher extraction yield and a cleaner extract. dmbj.org.rsresearchgate.netceon.rs

The choice of extraction method can significantly impact the recovery of the analyte. For some analytes, protein precipitation with methanol has been shown to yield higher recovery rates (over 90%) compared to liquid-liquid extraction. actapharmsci.com

Following an initial extraction, further purification is often necessary.

Solid Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration. reddit.com It is more efficient than LLE, uses smaller volumes of solvent, and can be automated. nih.gov For prostaglandins, reversed-phase SPE using octadecyl-bonded silica (C18) is common. nih.gov The sample is loaded onto the SPE cartridge, interfering substances are washed away with a weak solvent, and the prostaglandins are then eluted with a stronger organic solvent. The optimization of SPE procedures, including the choice of sorbent and elution solvents, is crucial for achieving high recovery. For urinary 2,3-dinor-6-keto-PGF1α, a two-step SPE on methyl silica cartridges was found to be effective. nih.gov The inclusion of formic acid in the loading mixture has been shown to improve the recovery of prostaglandins from urine, plasma, and tissue homogenates to over 90%. nih.gov

Immuno-Affinity Chromatography (IAC) is a highly selective purification technique that utilizes the specific binding of an antibody to the target analyte. nih.govresearchgate.net In this method, an antibody specific to PGF1α is immobilized on a solid support. The sample extract is passed through the immuno-affinity column, and PGF1α is selectively retained. After washing away non-specifically bound compounds, the purified PGF1α is eluted. IAC can provide a very high degree of purification in a single step and is particularly useful for complex matrices. nih.gov This technique has been successfully coupled with both enzyme immunoassays and mass spectrometry for the analysis of prostaglandins and their metabolites. nih.gov

Chemical Derivatization for Enhanced Analytical Detection

The inherent chemical properties of Prostaglandin F1alpha, such as its low volatility and lack of a strong chromophore, often necessitate chemical derivatization to improve its detectability in analytical systems like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process involves chemically modifying the analyte to yield a derivative with more favorable characteristics for analysis, thereby enhancing sensitivity and selectivity.

For Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful analytical technique, derivatization is crucial to increase the volatility and thermal stability of PGF1α. A widely employed strategy involves a multi-step process:

Esterification: The carboxylic acid group of PGF1α is converted to a methyl ester.

Oximation: The ketone groups are transformed into methoximes.

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

This process results in a less polar, more volatile derivative that is amenable to GC separation and provides characteristic mass spectra for confident identification and quantification.

In the realm of HPLC, particularly when coupled with fluorescence detection, derivatization is employed to introduce a fluorescent tag onto the PGF1α molecule. Since PGF1α is not naturally fluorescent, this chemical tagging dramatically increases the sensitivity of detection. Common derivatization reagents for this purpose include:

Panacyl bromide: This reagent reacts with the carboxylic acid moiety of PGF1α to form a highly fluorescent ester, enabling detection in the femtomole range.

4-bromomethyl-7-methoxycoumarin (BrMmC): Similar to panacyl bromide, this reagent also targets the carboxylic acid group to create a fluorescent derivative.

The choice of derivatization strategy depends on the analytical platform being used and the specific requirements of the research, such as the desired level of sensitivity and the nature of the biological matrix being analyzed.

Method Validation and Performance Metrics in Quantitative Analysis

To ensure that the data generated from the analysis of Prostaglandin F1alpha are reliable and accurate, the analytical method used must undergo a thorough validation process. This involves assessing several key performance metrics.

Sensitivity refers to the ability of an analytical method to detect and quantify small amounts of PGF1α. In competitive immunoassays, such as ELISA and radioimmunoassay (RIA), sensitivity is often defined by the lowest concentration on the standard curve that can be distinguished from zero. For instance, a competitive ELISA kit for 6-keto-PGF1α, the stable hydrolysis product of prostacyclin, reports a sensitivity of approximately 1.4 pg/mL. abcam.com A sensitive radioimmunoassay has been developed with a mean least detectable mass of 1.45 pg. nih.gov

Selectivity is the method's ability to accurately measure PGF1α in the presence of other, potentially interfering, compounds in the sample matrix. In immunoassays, this is typically evaluated through cross-reactivity studies with structurally related prostaglandins. For a specific radioimmunoassay for 6-keto-PGF1α, the cross-reactivities with PGE2 and PGF2α were found to be 0.16% and 0.80%, respectively, with cross-reactivities for other related compounds being less than 0.1%, indicating high selectivity. nih.gov For chromatographic methods like LC-MS/MS, selectivity is achieved through the combination of chromatographic separation and the specific mass-to-charge ratio transitions monitored for the analyte and its internal standard.

Reproducibility , often assessed as precision, measures the closeness of agreement between repeated measurements of the same sample. It is typically expressed as the coefficient of variation (%CV). A validated HPLC-MS/MS method for the quantification of 6-keto-PGF1α in human plasma demonstrated excellent reproducibility, with an inter-batch precision better than 12.7%. nih.govresearchgate.net The accuracy of this method, which reflects the closeness of the measured value to the true value, was also high, ranging from 97.3% to 100.8%. nih.govresearchgate.net

Performance Metrics of a Validated HPLC-MS/MS Method for 6-keto-Prostaglandin F1α in Human Plasma
Performance MetricValueReference
Concentration Range50.0–5000 pg/mL nih.govresearchgate.net
Inter-batch Precision (%CV)<12.7% nih.govresearchgate.net
Inter-batch Accuracy97.3%–100.8% nih.govresearchgate.net

The Limit of Detection (LOD) is the lowest concentration of PGF1α that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. It is a key indicator of the method's sensitivity at the lower end of its range.

The Limit of Quantification (LOQ) is the lowest concentration of PGF1α that can be measured with an acceptable level of precision and accuracy. This is a critical parameter for quantitative studies, as it defines the lower boundary of the reliable working range of the assay.

For a sensitive radioimmunoassay for 6-keto-PGF1α, the mean least detectable mass was determined to be 1.45 pg. nih.gov In the context of a competitive ELISA, the sensitivity, which is often analogous to the LOD, was reported as 1.4 pg/mL. abcam.com A validated LC/MS/MS method for 6-keto-PGF1α in human urine and plasma established a mean concentration in plasma as low as 1.9 ± 0.8 pg/ml, demonstrating the high sensitivity of the method. nih.gov

Reported Detection Limits for 6-keto-Prostaglandin F1α
Analytical MethodLimit of Detection/SensitivityReference
Radioimmunoassay (RIA)1.45 pg (least detectable mass) nih.gov
ELISA1.4 pg/mL abcam.com
LC-MS/MSMean plasma concentration measured at 1.9 pg/mL nih.gov

The rigorous determination and reporting of these validation parameters are essential for ensuring the quality and comparability of data in Prostaglandin F1alpha research.

Comparative Research and Future Directions in Prostaglandin F1alpha Studies

Distinctions and Interrelationships with Other Prostaglandins (B1171923) (e.g., Prostaglandin (B15479496) F2alpha, Prostaglandin E2, Prostacyclin)

Prostaglandins are a group of 20-carbon fatty acid derivatives containing a five-carbon ring. hmdb.cawikipedia.org They are synthesized from fatty acids like arachidonic acid and function as local messengers, acting on cells near their site of synthesis. hmdb.cawikipedia.org The structural nuances between different prostaglandins account for their diverse and sometimes opposing biological activities. wikipedia.org

PGF1α is primarily derived from Prostaglandin E1 (PGE1). hmdb.ca It is important to distinguish PGF1α from the similarly named 6-keto-prostaglandin F1α (6-keto-PGF1α). The latter is the stable, inactive hydrolysis product of Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. altmeyers.orgnih.govresearchgate.netncats.io Because PGI2 is extremely short-lived, 6-keto-PGF1α is frequently measured in biological samples as a surrogate marker for PGI2 synthesis. researchgate.netresearchgate.net

The key distinctions between PGF1α and other major prostaglandins are summarized below:

Prostaglandin F2alpha (PGF2α): A well-studied prostaglandin, PGF2α is known to be a potent vasoconstrictor and plays a crucial role in the female reproductive system by inducing uterine contractions and luteolysis (the degradation of the corpus luteum). physiology.orgwikipedia.orgresearchgate.net It is synthesized from Prostaglandin H2 (PGH2) by enzymes such as aldose reductase or prostaglandin F synthase. wikipedia.org While both are F-series prostaglandins, their functions differ significantly; for example, PGF1α is noted to contract the circular muscle of the gut. hmdb.ca

Prostaglandin E2 (PGE2): As the most abundant prostaglandin in humans, PGE2 has a wide range of functions and is heavily involved in inflammation. wikipedia.orgresearchgate.net It is generated from PGH2 by the action of prostaglandin E synthases. wikipedia.org PGE2 can have both pro-inflammatory and anti-inflammatory effects and is involved in processes like fever, pain, and modulating immune responses. researchgate.netpnas.org In contrast, the known roles of PGF1α are more limited, with a notable function as a cytoprotector for mucosal tissues. hmdb.ca

Prostacyclin (PGI2): Synthesized predominantly by vascular endothelial cells, PGI2 is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation, playing a key cardioprotective role. wikipedia.orgfoodb.ca Its actions often oppose those of the pro-aggregatory vasoconstrictor Thromboxane (B8750289) A2. wikipedia.org As mentioned, PGI2 is rapidly converted to the stable but inactive 6-keto-PGF1α, which is used to monitor its production. altmeyers.orgresearchgate.net PGF1α itself is a stable metabolite, but of a different pathway originating from PGE1. hmdb.cancats.io

ProstaglandinPrimary PrecursorKey Synthesizing EnzymePrimary Function(s)Key Metabolite
Prostaglandin F1α (PGF1α)Prostaglandin E1 (PGE1)PGE 9-ketoreductase (putative)Contracts gut circular muscle, cytoprotection. hmdb.caMetabolized to 6-Keto Prostaglandin F1α. hmdb.cancats.io
Prostaglandin F2α (PGF2α)Prostaglandin H2 (PGH2)PGF synthase (e.g., aldose reductase). wikipedia.orgUterine contraction, vasoconstriction, luteolysis. wikipedia.orgresearchgate.net15-keto-dihydro-PGF2α
Prostaglandin E2 (PGE2)Prostaglandin H2 (PGH2)PGE synthases (e.g., mPGES-1). wikipedia.orgPro-inflammatory, fever, pain, vasodilation. wikipedia.orgresearchgate.net13,14-dihydro-15-keto-PGE2
Prostacyclin (PGI2)Prostaglandin H2 (PGH2)Prostacyclin synthase (PGIS). wikipedia.orgVasodilation, inhibits platelet aggregation. wikipedia.orgfoodb.ca6-keto-PGF1α (stable hydrolysis product). altmeyers.org

Unexplored Biological Roles and Mechanistic Insights

The scientific literature on PGF1α is considerably less extensive than that for PGE2, PGF2α, or PGI2. Much of the research mentioning the F1α structure focuses on 6-keto-PGF1α as an index of PGI2 activity. researchgate.netresearchgate.net This has left the independent biological functions of PGF1α, derived from the PGE1 pathway, as a significant knowledge gap.

Future research could productively focus on several areas:

Gastrointestinal Physiology: PGF1α is known to contract the circular muscle of the gut, in opposition to the prostaglandins of the E series. hmdb.ca The specific receptors through which it mediates this effect, its physiological triggers, and its potential role in gut motility disorders are largely unexplored and represent a promising area for investigation.

Cytoprotection: The role of PGF1α as a cytoprotector that protects mucosal tissue from damage is a key finding that warrants deeper investigation. hmdb.ca Elucidating the mechanisms behind this protective effect could have implications for inflammatory conditions of mucosal surfaces, such as in the gastrointestinal tract.

Receptor Identification and Signaling: While receptors for major prostaglandins are well-characterized, the specific receptor(s) for PGF1α and its downstream intracellular signaling pathways are not clearly defined. Identifying these components is a fundamental step required to understand its physiological and pathophysiological roles.

The relative scarcity of dedicated research on PGF1α suggests that its full contribution to health and disease may be underappreciated. Future studies are needed to move beyond its identity as a minor prostaglandin and fully explore its unique biological signature.

Advancements in Research Methodologies

The study of prostaglandins has been revolutionized by advancements in analytical chemistry. Early research relied on bioassays and radioimmunoassays (RIAs), which, while foundational, could suffer from cross-reactivity and limited specificity. researchgate.netresearchgate.netnih.gov

Modern research overwhelmingly employs mass spectrometry-based techniques, which offer superior sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for prostaglandin analysis. researchgate.net The methodology involves separating the lipids in a sample using High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) and then detecting and quantifying them with a tandem mass spectrometer, often using electrospray ionization (ESI). researchgate.netnih.govdiva-portal.org This approach is highly sensitive, with limits of detection in the low µg/L range, and allows for the simultaneous measurement of a wide array of eicosanoids from a single, small biological sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for prostaglandin analysis, though it typically requires chemical derivatization of the analytes to make them volatile before they can be introduced into the instrument. researchgate.netdntb.gov.ua

These advanced methods have been crucial in overcoming the challenges of analyzing prostaglandins, which are often present at very low concentrations and are part of a complex mixture of similar lipid molecules.

TechniquePrincipleApplication in PGF1α Research
Radioimmunoassay (RIA)Competitive binding assay using a radio-labeled antigen to quantify a substance.An older method used for quantifying prostaglandins, including 6-keto-PGF1α. researchgate.netnih.gov Limited by antibody specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds, which are then ionized and identified by their mass-to-charge ratio.A well-established method for prostaglandin analysis, requiring derivatization. researchgate.netdntb.gov.ua
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in a liquid phase, followed by highly specific mass-based detection and fragmentation for identification.The current state-of-the-art for sensitive, specific, and multiplexed quantification of PGF1α and other eicosanoids in complex biological matrices. researchgate.netnih.govdiva-portal.org

Integration with Omics Technologies (e.g., Lipidomics in in vivo studies)

The development of "omics" technologies has provided a systems-level approach to biology, and prostaglandin research is increasingly integrated into this framework. Lipidomics, a subset of metabolomics, is the large-scale study of lipids and has become an indispensable tool. nih.gov

Lipidomics platforms, typically built around advanced LC-MS/MS instrumentation, enable the comprehensive profiling of hundreds of lipid species in in vivo studies. nih.govmasseycancercenter.org This allows researchers to move beyond measuring a single analyte and instead capture a snapshot of the entire lipid landscape in a given cell, tissue, or biofluid. nih.gov

Key applications relevant to PGF1α research include:

Biomarker Discovery: By comparing the lipid profiles of healthy versus diseased tissues, lipidomics can identify changes in prostaglandin levels that correlate with disease states. For example, studies have used lipidomics to profile changes in eicosanoids, including 6-keto-PGF1α and PGE2, in animal models of allergic airway inflammation and non-alcoholic steatohepatitis. nih.govmdpi.com

Mechanistic Insights: Untargeted lipidomics can reveal unexpected changes in lipid pathways, generating new hypotheses about disease mechanisms or drug action.

Multi-Omics Integration: The true power of omics lies in its integration. By combining lipidomics data with transcriptomics (gene expression) and proteomics (protein expression), researchers can build a more complete picture of a biological process. ersnet.org For instance, an observed increase in PGF1α could be correlated with the upregulation of specific synthesizing enzymes identified through proteomics or transcriptomics, providing a clearer understanding of the underlying molecular pathways. nih.gov

The integration of PGF1α analysis into broader lipidomics and multi-omics studies is a critical future direction. This approach will be essential for placing the functions of PGF1α within the complex network of biological signaling and for uncovering its role in the intricate interplay of lipids in health and disease.

Q & A

Basic: What are the standard methodologies for quantifying Prostaglandin F1α in biological samples?

Prostaglandin F1α quantification typically employs enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS). ELISAs (e.g., PathFinder™ Kit) are optimized for specificity and sensitivity in measuring 6-keto Prostaglandin F1α, a stable metabolite, in cell culture or serum . LC-MS is preferred for isomer differentiation and complex matrices, requiring rigorous validation of extraction protocols (e.g., solid-phase extraction) and calibration curves to minimize matrix interference . Ensure protocols adhere to NIH guidelines for reproducibility, including detailed reporting of sample preparation and instrument parameters .

Advanced: How can researchers address discrepancies in Prostaglandin F1α levels reported across different analytical platforms?

Discrepancies often arise from platform-specific biases, such as antibody cross-reactivity in ELISAs or ionization efficiency variations in LC-MS. To resolve this, perform cross-validation using spiked recovery experiments and parallel analysis of identical samples on multiple platforms . Statistical tools like intraclass correlation coefficients (ICC) can assess inter-platform consistency . Additionally, verify results against certified reference materials, if available, and report methodological limitations transparently .

Basic: What are the critical considerations in sample preparation for Prostaglandin F1α analysis?

Key steps include:

  • Matrix Effects : Use protein precipitation or lipid removal techniques (e.g., solid-phase extraction) to reduce interference from blood lipids or cellular debris .
  • Stability : Add protease inhibitors and antioxidants (e.g., butylated hydroxytoluene) to prevent degradation during storage .
  • Internal Standards : Isotope-labeled analogs (e.g., deuterated Prostaglandin F1α) improve quantification accuracy in LC-MS by correcting for extraction efficiency .

Advanced: How can researchers differentiate Prostaglandin F1α from its structural isomers (e.g., 8-iso-Prostaglandin F1α)?

Chromatographic separation is critical. Utilize ultra-high-performance LC (UHPLC) with C18 columns and gradient elution to resolve isomers based on retention time differences. Confirm identities via tandem MS (MS/MS) by comparing fragmentation patterns to authentic standards . For ELISAs, validate antibody specificity using competitive binding assays with isomer-spiked samples .

Basic: What statistical methods are recommended for validating Prostaglandin F1α quantification data?

  • Precision : Calculate coefficients of variation (CV) for intra- and inter-assay replicates.
  • Accuracy : Use linear regression to compare measured vs. expected concentrations in spiked samples.
  • Sensitivity : Determine the limit of detection (LOD) and quantification (LOQ) via signal-to-noise ratios .
    Advanced studies should incorporate multivariate analyses (e.g., ANOVA) to assess experimental variables’ impact on Prostaglandin F1α levels .

Advanced: How to design experiments investigating Prostaglandin F1α’s role in cellular signaling pathways?

Apply the PICO framework :

  • Population : Define cell types or animal models (e.g., endothelial cells, murine models).
  • Intervention : Modulate Prostaglandin F1α levels via agonists (e.g., fluprostenol) or siRNA knockdown.
  • Comparison : Include controls with cyclooxygenase inhibitors (e.g., indomethacin) to isolate pathway-specific effects.
  • Outcome : Measure downstream biomarkers (e.g., cAMP levels, calcium flux) using fluorometric assays .

Basic: How can low-abundance Prostaglandin F1α be reliably detected in complex biological matrices?

Enrichment techniques like liquid-liquid extraction (LLE) or immunoaffinity columns improve detection limits. For LC-MS, employ multiple reaction monitoring (MRM) to enhance specificity. Pre-concentrate samples via lyophilization, but validate against analyte loss .

Advanced: How to interpret conflicting data on Prostaglandin F1α’s biological activity in different tissue contexts?

Context-dependent effects may arise from receptor subtype expression (e.g., FP receptor variants) or metabolic degradation rates. Conduct dose-response studies across tissue models and use RNA-seq to correlate activity with receptor profiling. Meta-analyses of existing datasets can identify confounding variables (e.g., oxidative stress markers) .

Basic: What guidelines ensure reproducibility in Prostaglandin F1α research?

Follow NIH preclinical reporting standards, including detailed descriptions of:

  • Animal Models : Strain, age, and housing conditions.
  • Sample Size Justification : Power analysis to avoid underpowered studies.
  • Blinding/Randomization : To reduce bias in data collection .

Advanced: What computational approaches predict Prostaglandin F1α’s interactions with enzymatic targets?

Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to enzymes like prostaglandin synthases. Validate predictions with kinetic assays (e.g., Michaelis-Menten plots) and site-directed mutagenesis. Systems biology tools (e.g., KEGG pathway mapping) contextualize interactions within metabolic networks .

Data Presentation and Validation

  • Tables : Use Roman numerals for table labels, and include footnotes explaining abbreviations or statistical methods .
  • Figures : Ensure high-resolution chromatograms or Western blot images with scale bars. Provide raw data in supplementary materials .
  • References : Double-check DOI links and pagination to enhance manuscript discoverability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.